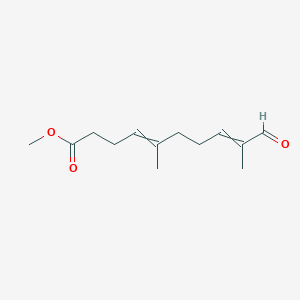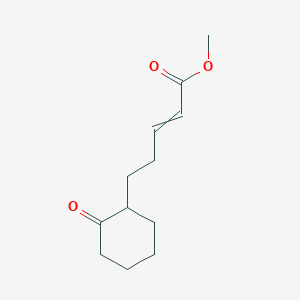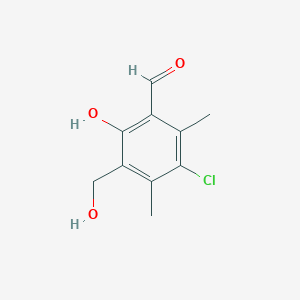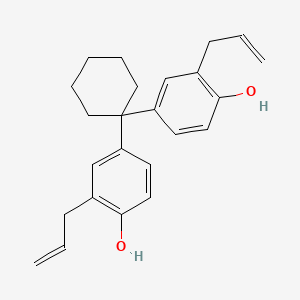
3-(Benzenesulfonyl)-5,5-dimethyl-4-methylidene-4,5-dihydro-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Benzenesulfonyl)-5,5-dimethyl-4-methylidene-4,5-dihydro-1H-pyrazole is an organic compound characterized by its unique structure, which includes a benzenesulfonyl group attached to a pyrazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzenesulfonyl)-5,5-dimethyl-4-methylidene-4,5-dihydro-1H-pyrazole typically involves the reaction of benzenesulfonyl chloride with a suitable pyrazole derivative under controlled conditions. One common method involves the use of phosphorus pentachloride and sodium benzenesulfonate, which are heated together to produce benzenesulfonyl chloride . This intermediate can then react with the pyrazole derivative to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Benzenesulfonyl)-5,5-dimethyl-4-methylidene-4,5-dihydro-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzenesulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products
The major products formed from these reactions include various sulfone and sulfinyl derivatives, which can be further functionalized for specific applications.
Wissenschaftliche Forschungsanwendungen
3-(Benzenesulfonyl)-5,5-dimethyl-4-methylidene-4,5-dihydro-1H-pyrazole has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 3-(Benzenesulfonyl)-5,5-dimethyl-4-methylidene-4,5-dihydro-1H-pyrazole involves its interaction with specific molecular targets. The benzenesulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites on enzymes or other proteins. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenesulfonyl chloride: A precursor in the synthesis of 3-(Benzenesulfonyl)-5,5-dimethyl-4-methylidene-4,5-dihydro-1H-pyrazole.
Sulfone derivatives: Compounds with similar sulfonyl groups but different core structures.
Pyrazole derivatives: Compounds with similar pyrazole rings but different substituents.
Uniqueness
This compound is unique due to the combination of its benzenesulfonyl and pyrazole moieties, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
113648-12-7 |
|---|---|
Molekularformel |
C12H14N2O2S |
Molekulargewicht |
250.32 g/mol |
IUPAC-Name |
3-(benzenesulfonyl)-5,5-dimethyl-4-methylidene-1H-pyrazole |
InChI |
InChI=1S/C12H14N2O2S/c1-9-11(13-14-12(9,2)3)17(15,16)10-7-5-4-6-8-10/h4-8,14H,1H2,2-3H3 |
InChI-Schlüssel |
KZTAAJRMMGQQKX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(=C)C(=NN1)S(=O)(=O)C2=CC=CC=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Bis[2-([1,1'-biphenyl]-4-yl)-2-oxoethyl] dimethylpropanedioate](/img/structure/B14311908.png)


![Diethyl [2-(hydroxyimino)ethyl]phosphonate](/img/structure/B14311933.png)
![2-[4-(2-Hydroxyphenyl)sulfanylbutylsulfanyl]phenol](/img/structure/B14311940.png)
![2-chloro-11-phenyl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline](/img/structure/B14311943.png)
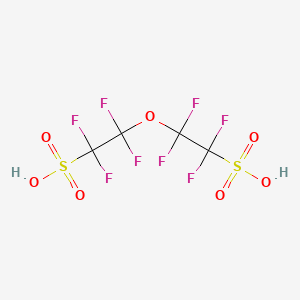
![1-[4-(2-Methoxyphenyl)-4-phenylbut-3-en-1-yl]piperidine-3-carboxylic acid](/img/structure/B14311960.png)


